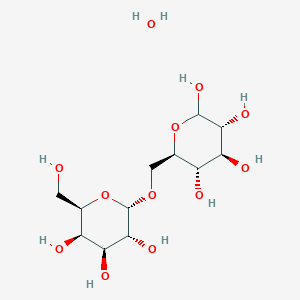

Melibiose monohydrate

Descripción

BenchChem offers high-quality Melibiose monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Melibiose monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4;/h3-20H,1-2H2;1H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFAEJSLSYUKCO-FVOQKPJXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

difference between melibiose monohydrate and anhydrous melibiose

Executive Summary

In biopharmaceutical and glycobiology applications, the distinction between Melibiose Monohydrate and Anhydrous Melibiose is frequently trivialized as a mere calculation of molecular weight. However, this simplification introduces significant risks in lyophilization cycles, solid-state stability, and reaction stoichiometry.

This guide delineates the critical physicochemical divergences between the two forms. While the monohydrate (

Part 1: Molecular Architecture & Physicochemical Baseline

The Core Distinction

Melibiose is a reducing disaccharide consisting of galactose linked to glucose via an

-

Melibiose Monohydrate: The crystal lattice incorporates one water molecule per melibiose molecule. This "water of crystallization" is stoichiometric and tightly bound, providing structural rigidity and thermodynamic stability at ambient conditions.

-

Anhydrous Melibiose: Lacks this lattice water. It is typically generated through thermal dehydration or lyophilization. In this state, the sugar has a higher thermodynamic potential and is aggressively hygroscopic, seeking to reclaim water from the environment to return to the lower-energy hydrate state.

Comparative Data Profile

| Property | Melibiose Monohydrate | Anhydrous Melibiose |

| Formula | ||

| Molecular Weight | 360.32 g/mol | 342.30 g/mol |

| CAS Number | 66009-10-7 (Specific) | 585-99-9 (Generic/Anhydrous) |

| Physical State | Crystalline Powder | Amorphous or Microcrystalline |

| Melting Point | ~84–85°C (with decomposition/loss of water) | ~170–180°C (True melting, if crystalline) |

| Hygroscopicity | Low (Stable at ambient RH) | High (Rapidly absorbs moisture) |

| Reducing Power | Yes (Free aldehyde at C1 of Glucose) | Yes (Risk of Maillard Reaction) |

Critical Application Note: When preparing molar solutions (e.g., for lectin binding assays), failing to correct for the water of hydration in the monohydrate results in a 5.0% error in final concentration (

).

Part 2: Thermodynamic Behavior & Stability[4][5]

The Glass Transition ( ) Criticality

For researchers using melibiose as a cryoprotectant or lyoprotectant (similar to Trehalose), the Glass Transition Temperature (

-

Hydrated State: Water acts as a potent plasticizer. The presence of the crystal water in the monohydrate lowers the effective

of the local system if not removed. -

Anhydrous State: The

of anhydrous melibiose is approximately 85°C – 95°C . While high, it is lower than that of Trehalose (~115°C). This means anhydrous melibiose provides a stable glass matrix for proteins at room temperature, provided it remains strictly dry.

The Maillard Reaction Risk

Unlike Trehalose or Sucrose, Melibiose is a reducing sugar . It possesses an anomeric carbon on the glucose unit that can open to form a reactive aldehyde.

-

Mechanism: In the presence of proteins (specifically lysine residues) and heat/moisture, melibiose undergoes non-enzymatic browning (Maillard reaction).

-

Form Impact: The anhydrous form, often used in lyophilized cakes, is kinetically stable only if the water activity (

) is kept below 0.2. If the cake collapses (absorbs moisture), the mobility increases, accelerating the Maillard reaction and potentially degrading the biologic payload.

Figure 1: Pathway of Maillard degradation.[1] Note that moisture absorption by anhydrous melibiose accelerates the "Mutarotation" step, initiating the cascade.

Part 3: Analytical Differentiation

To verify which form you possess or to validate the drying process, use the following analytical decision tree.

Thermal Gravimetric Analysis (TGA)

-

Monohydrate: Exhibits a distinct, stepped weight loss of ~5% between 60°C and 100°C. This corresponds to the loss of the lattice water.

-

Anhydrous: Shows no significant weight loss until the decomposition temperature (>170°C).

Differential Scanning Calorimetry (DSC)

-

Monohydrate: Shows a broad endotherm around 85°C (dehydration/melting of the hydrate).

-

Anhydrous: Shows a glass transition step (if amorphous) around 90°C or a sharp melting peak (if crystalline) at higher temperatures.[1]

Figure 2: Rapid identification workflow using Thermal Gravimetric Analysis.

Part 4: Operational Protocols

Protocol A: Preparation of Anhydrous Melibiose from Monohydrate

Purpose: To generate a moisture-free standard for analytical calibration or specific anhydrous formulations.[1]

-

Pre-weigh: Weigh the Melibiose Monohydrate into a pre-dried glass weighing bottle.

-

Oven Drying: Place in a vacuum oven at 60°C .

-

Note: Do not exceed 85°C initially to avoid melting the hydrate in its own crystal water ("melt-back"), which creates a sticky glass.[1]

-

-

Vacuum Application: Apply vacuum (< 10 mbar) for 12–24 hours.

-

Desiccation: Transfer immediately to a desiccator containing

or active silica gel. -

Validation: Verify weight loss matches theoretical water content (5.0%).

Protocol B: Molar Solution Preparation (Correcting for Hydration)

Purpose: To prepare a 100 mM stock solution of Melibiose.

-

Target: 100 mM = 0.1 mol/L.

-

Calculation:

-

Dissolution: Dissolve the weighed amount in 80% of the final volume of Milli-Q water.

-

Equilibration: Allow to stir for 30 minutes.

-

Scientific Rationale: Melibiose undergoes mutarotation (interconversion between

andngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

-

-

Finalize: Dilute to volume.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11458, Melibiose. Retrieved from [Link][1]

-

Roos, Y. H. (1993). Melting and glass transitions of low molecular weight carbohydrates. Carbohydrate Research, 238, 39-48.[1] (Foundational text on sugar glass transitions).

- BeMiller, J. N. (2019).Carbohydrate Chemistry for Food Scientists. AACC International Press. (Reference for Maillard reactivity of reducing disaccharides).

- Crowe, J. H., et al. (1996).Stabilization of dry life forms by sugar films. Journal of Experimental Zoology.

Sources

Melibiose vs. Lactose: Structural Divergence & Bio-Applicability Guide

Executive Summary

This technical guide analyzes the structural and functional divergence between melibiose and lactose , two isomeric disaccharides (

The core distinction lies in the

Molecular Architecture & Stereochemistry

The primary differentiator between these disaccharides is the stereochemistry of the glycosidic bond and the specific carbon atoms involved in the linkage.

Structural Comparison

-

Lactose:

-D-Galactopyranosyl--

Linkage: The anomeric carbon (C1) of galactose is linked to the C4 hydroxyl of glucose via a

-glycosidic bond. -

Geometry: The

connectivity creates a relatively linear and rigid structure. The

-

-

Melibiose:

-D-Galactopyranosyl--

Linkage: The anomeric carbon (C1) of galactose is linked to the C6 primary hydroxyl of glucose via an

-glycosidic bond.[1] -

Geometry: The

linkage introduces an extra methylene group (

-

Conformational Flexibility

The

-

Crystal Packing: Melibiose crystallizes with difficulty compared to lactose, often forming complex hydrates.

-

Protein Binding: The flexible melibiose moiety can adapt to various lectin binding sites (e.g., Galectin-3 vs. specific

-gal binding lectins like Bandeiraea simplicifolia).

Figure 1: Schematic comparison of glycosidic linkages. The

Physicochemical Profile

The structural differences manifest macroscopically in solubility and stability profiles. Lactose is notorious for its relatively low solubility and tendency to crystallize (causing "sandiness" in food/pharma), whereas melibiose exhibits higher solubility due to the disorder introduced by the

Comparative Properties Table

| Property | Lactose (Monohydrate) | Melibiose (Dihydrate) |

| Molecular Weight | 342.30 g/mol | 342.30 g/mol |

| Linkage Type | ||

| Melting Point | 202°C ( | ~84-85°C (Dihydrate) / 179-182°C (Dec.) |

| Solubility (25°C) | ~19 g / 100 mL (Low) | >100 g / 100 mL (High) |

| Specific Rotation | +55.4° (Equilibrium) | +129.5° (Equilibrium) |

| Reducing Sugar | Yes (Free C1 on Glucose) | Yes (Free C1 on Glucose) |

| Hygroscopicity | Low (Crystalline) / High (Amorphous) | High (Amorphous forms) |

| Crystal System | Monoclinic ( | Monoclinic ( |

Key Insight for Formulators: Lactose is the "gold standard" filler because its low solubility allows for controlled release and stable tablet hardness. Melibiose, being more soluble and hygroscopic, is less suitable as a bulk filler but shows promise as a lyoprotectant (stabilizer) for biologics, preventing protein aggregation during freeze-drying more effectively than lactose in specific contexts due to its water-replacement capability.

Enzymology & Metabolism

The biological recognition of these sugars is strictly orthogonal. Enzymes are highly specific to the anomeric configuration (

Hydrolysis Pathways

-

Lactose Hydrolysis: Catalyzed by

-galactosidase (Lactase).[4] This enzyme belongs to Glycoside Hydrolase (GH) family 2. It specifically targets the equatorial -

Melibiose Hydrolysis: Catalyzed by

-galactosidase (Melibiase).[1][5] This enzyme belongs to GH families 27 and 36. It targets the axial

Metabolic Engineering

In bacterial systems (e.g., E. coli), the Lac operon regulates lactose metabolism, while the Mel operon regulates melibiose. The MelB permease is a classic model for symport transport, distinct from the LacY permease.

Figure 2: Orthogonal enzymatic pathways.[6] Note that human digestion efficiently processes lactose (via lactase) but struggles with melibiose, leading to fermentation.

Analytical Characterization

Distinguishing these isomers requires techniques sensitive to stereochemistry. Mass spectrometry (MS) alone is often insufficient without fragmentation analysis, as their molecular weights are identical.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural verification.

-

Proton (

H) NMR:-

-anomeric proton (Melibiose): Appears downfield (

-

-anomeric proton (Lactose): Appears upfield (

-

-anomeric proton (Melibiose): Appears downfield (

-

Carbon (

C) NMR:-

The C6 signal of the glucose unit in melibiose is significantly shifted downfield (

ppm) compared to unsubstituted C6 (

-

Chromatographic Separation

-

HPAEC-PAD: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is the gold standard. Melibiose elutes later than lactose on CarboPac columns due to stronger interaction of the

linked structure with the anion exchange resin at high pH.

Applications in Drug Development

Excipient Selection

-

Lactose: The default choice for oral solid dosage forms (tablets, dry powder inhalers). Its brittle fracture mechanics are ideal for milling and compression.

-

Melibiose: Currently underutilized but holds potential for biologic formulations . Its high glass transition temperature (

) in the amorphous state (when mixed with proteins) and ability to form hydrogen bonds via the flexible

Targeted Delivery

Melibiose moieties can be used to target Galectin-3 or specific bacterial lectins (e.g., Pseudomonas aeruginosa PA-IL). Conjugating drugs to melibiose can facilitate uptake in cells overexpressing these receptors, a strategy not possible with lactose due to its lower affinity for these specific lectins.

References

-

PubChem. Melibiose Compound Summary. National Library of Medicine. Available at: [Link]

-

Drug Development & Delivery. Lactose in Pharmaceutical Applications. Available at: [Link]

-

ResearchGate. Molecular Dynamics and NMR Study of Glycosidic Linkages. Available at: [Link]

-

Megazyme. Lactose and Melibiose Assay Procedures. Available at: [Link]

Sources

- 1. Melibiose - Wikipedia [en.wikipedia.org]

- 2. Melibiose | C12H22O11 | CID 440658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 585-99-9: Melibiose | CymitQuimica [cymitquimica.com]

- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 5. Melibiose Clinisciences [clinisciences.com]

- 6. Lactose and melibiose metabolism in Erwinia chrysanthemi - PMC [pmc.ncbi.nlm.nih.gov]

potential of melibiose as a prebiotic in gut microbiome studies

Executive Summary

This guide evaluates Melibiose (

Part 1: Chemical & Biological Foundation

Structural Determinants of Prebiotic Activity

Melibiose is a reducing disaccharide formed by an

-

Host Resistance: Mammalian small intestinal brush border enzymes (lactase, sucrase-isomaltase) cannot hydrolyze the

-1,6 bond. Consequently, Melibiose reaches the cecum and proximal colon intact. -

Microbial Selectivity: Utilization requires the expression of

-galactosidase (EC 3.2.1.22), a trait phylogenetically clustered within specific Bifidobacterium species (B. breve, B. longum) and Lactobacilli (L. plantarum, L. fermentum).

Stability Profile

-

Acid Stability: High resistance to gastric pH (pH 2.0–4.0).

-

Thermal Stability: Stable under standard pasteurization conditions, making it viable for functional food matrices.

Part 2: Microbial Ecology & Metabolism[1]

The "Bifidogenic" Mechanism

The metabolism of Melibiose drives a specific ecological succession. Primary degraders (Bifidobacteria) hydrolyze the substrate, releasing monosaccharides and producing acetate and lactate. These metabolites serve as substrates for secondary degraders (e.g., Eubacterium hallii, Faecalibacterium prausnitzii) via cross-feeding, ultimately generating butyrate.

Metabolic Pathway Visualization

The following diagram illustrates the intracellular metabolism of Melibiose within a generic Lactobacillus or Bifidobacterium cell, highlighting the critical role of the melA gene.

Caption: Intracellular catabolism of Melibiose. Uptake is mediated by permeases (RafP), followed by MelA-driven hydrolysis. Glucose represses this pathway via CcpA (Carbon catabolite repression).

Part 3: Experimental Frameworks

In Vitro Batch Fermentation Protocol

This protocol validates the prebiotic potential of Melibiose using human fecal inocula. It is designed to be self-validating through the use of positive (Inulin) and negative (Cellulose) controls.

Objective: Quantify SCFA production and specific bacterial proliferation over 24-48 hours.

Reagents:

-

Basal Nutrient Medium: Peptone water (2 g/L), Yeast extract (2 g/L), NaHCO3 (2 g/L), Cysteine-HCl (0.5 g/L, reducing agent), Hemin (5 mg/L), Vitamin K1 (10 µL/L).

-

Substrates: Melibiose (Test), Inulin (Positive Control), Cellulose (Negative Control).

-

Inoculum: Fresh human feces (10% w/v slurry in PBS).

Workflow:

-

Preparation: Dissolve substrates in Basal Medium to a final concentration of 1% (w/v). Autoclave or filter sterilize.

-

Anaerobic Chamber: Transfer media to an anaerobic chamber (

atmosphere). -

Inoculation: Add 10% (v/v) fecal slurry to each vessel.

-

Incubation: Incubate at 37°C with varying time points (0h, 6h, 12h, 24h, 48h).

-

Sampling:

-

Aliquot A (Metabolomics): Centrifuge at 13,000 x g. Supernatant analyzed via HPLC or GC for SCFAs (Acetate, Propionate, Butyrate).

-

Aliquot B (Genomics): Pellet used for DNA extraction and 16S rRNA sequencing or qPCR (targeting Bifidobacterium spp.).

-

Workflow Visualization

Caption: Step-by-step workflow for in vitro batch fermentation. Critical separation of supernatant (metabolites) and pellet (genomics) ensures dual validation.

Part 4: Data Interpretation & Reference Values

When analyzing Melibiose fermentation, expect a "Bifidogenic Shift." Unlike Inulin (which promotes a broader range of Firmicutes), Melibiose should show a sharp increase in Acetate and Lactate initially.

Table 1: Representative SCFA Profiles (24h Fermentation)

Note: Values are representative of healthy human donor averages. Actual results vary by donor enterotype.

| Parameter | Negative Control (Cellulose) | Positive Control (Inulin) | Test (Melibiose) | Interpretation |

| Total SCFA (mM) | < 10 | 60 - 80 | 50 - 70 | High fermentability confirmed. |

| Acetate (%) | 60% | 65% | 75% | Indicates primary fermentation by Bifidobacterium. |

| Propionate (%) | 20% | 20% | 10% | Lower propionate is typical for alpha-galactosides. |

| Butyrate (%) | 20% | 15% | 15% | Produced via cross-feeding (secondary effect). |

| Gas Production | Low | Moderate | High | Rapid fermentation may cause distension (Safety signal). |

Part 5: Challenges & Translational Considerations

The "Gas" Challenge

Melibiose is rapidly fermented. In clinical settings, this can manifest as bloating or flatulence, similar to Raffinose.

-

Mitigation Strategy: Dose-escalation protocols in clinical trials (e.g., starting at 2g/day and titrating to 5-10g/day).

Manufacturing & Purity

Commercial Melibiose is often derived from Raffinose hydrolysis.

-

Purity Requirement: For pharmaceutical-grade studies, ensure Melibiose is >98% pure and free of residual Raffinose to isolate the specific

-1,6 effect.

Therapeutic Applications

-

Metabolic Syndrome: Targeting the gut-liver axis via Acetate production.

-

Infant Nutrition: Mimicking Human Milk Oligosaccharides (HMOs) to support early Bifidobacterium colonization.

References

-

Gänzle, M. G., & Follador, R. (2012). Metabolism of oligosaccharides and starch in lactobacilli: a review. Frontiers in Microbiology. [Link]

-

Silvestroni, A., et al. (2002).

-Galactosidase in Lactobacillus plantarum.[1] Applied and Environmental Microbiology. [Link] -

O'Connell Motherway, M., et al. (2011). Functional genome analysis of Bifidobacterium breve UCC2003 reveals type IV pili as a key factor in colonization. Proceedings of the National Academy of Sciences. [Link]

-

Gibson, G. R., et al. (2017). Expert consensus document: The International Scientific Association for Probiotics and Prebiotics (ISAPP) consensus statement on the definition and scope of prebiotics. Nature Reviews Gastroenterology & Hepatology. [Link]

-

Rios-Covian, D., et al. (2016). Intestinal Short Chain Fatty Acids and their Link with Diet and Human Health. Frontiers in Microbiology. [Link]

Sources

Methodological & Application

melibiose fermentation broth preparation for bacterial identification

Application Note: High-Precision Melibiose Fermentation Profiling for Enterobacteriaceae Identification

Executive Summary

Differentiation of Enterobacteriaceae species is a critical step in clinical diagnostics, food safety monitoring, and pharmaceutical contamination control. The melibiose fermentation test distinguishes bacteria based on their ability to express

While standard carbohydrate fermentation protocols exist, this guide focuses on a high-integrity workflow designed for drug development and regulatory environments. It prioritizes the prevention of heat-induced hydrolysis—a common source of false-positive results in standard autoclaved media—ensuring data reliability for critical identification steps (e.g., distinguishing Salmonella spp. from Proteus spp. or Shigella spp.).

Scientific Basis & Mechanism

2.1 The Biochemical Pathway

Melibiose (6-O-

-

Transport: Melibiose enters the bacterial cell via the melibiose permease (MelB).

-

Hydrolysis: Intracellular

-galactosidase hydrolyzes the -

Fermentation: The resulting glucose and galactose enter the Embden-Meyerhof-Parnas (glycolysis) pathway.

-

Acidification: Pyruvate production leads to mixed acid fermentation (lactic, succinic, acetic acids), dropping the pH below 6.8.

-

Detection: The pH indicator (Phenol Red) transitions from Red/Orange (pH 7.4) to Yellow (pH < 6.8).[2][3]

2.2 Mechanistic Workflow Diagram

Figure 1: Biochemical pathway of melibiose utilization in Enterobacteriaceae.[1]

Critical Reagents & Equipment

To ensure reproducibility, use pharmaceutical-grade reagents.

| Component | Specification | Purpose |

| Basal Medium | Phenol Red Broth Base (w/o sugar) | Provides nutrients (peptone) and pH indicator. |

| Substrate | D-Melibiose Monohydrate (High Purity) | The specific carbon source for differentiation. |

| pH Indicator | Phenol Red | Visual detection of acidification (Range: 6.8 Yellow - 8.4 Red).[3] |

| Sterilization | 0.22 µm Syringe Filter (PES/PVDF) | CRITICAL: Cold sterilization of sugar to prevent hydrolysis. |

| Gas Detection | Durham Tubes (Optional) | Detection of CO₂/H₂ gas production (secondary confirmation). |

| Control Strains | Salmonella typhimurium (ATCC 14028) | Positive Control (Acid + Gas). |

| Control Strains | Proteus mirabilis (ATCC 12453) | Negative Control (No change/Alkaline). |

Experimental Protocols

Protocol A: The "Gold Standard" (Filter Sterilization)

Recommended for: Drug development, strain banking, and definitive identification. Rationale: Autoclaving melibiose can cause partial hydrolysis into glucose, allowing non-melibiose fermenters to utilize the free glucose, leading to false positives . This method eliminates that risk.

Step-by-Step Procedure:

-

Prepare Basal Medium:

-

Suspend 15g of Phenol Red Broth Base in 900 mL of distilled water.

-

Dispense 9.0 mL aliquots into test tubes.

-

Insert inverted Durham tubes (ensure no bubbles are trapped).

-

Autoclave at 121°C for 15 minutes. Allow to cool to room temperature.

-

-

Prepare Melibiose Stock (10X):

-

Dissolve 10g of Melibiose in 100 mL of distilled water.

-

Do NOT autoclave.

-

Sterilize by passing through a 0.22 µm syringe filter into a sterile container.

-

-

Aseptic Reconstitution:

-

Aseptically add 1.0 mL of the sterile Melibiose Stock to each 9.0 mL tube of sterile Basal Medium.

-

Final Concentration: 1% Melibiose.

-

-

Quality Check:

-

Incubate two un-inoculated tubes at 37°C for 24 hours to ensure sterility.

-

Protocol B: The "Routine Screen" (Modified Autoclave)

Recommended for: High-throughput initial screening only. Warning: Strict adherence to temperature limits is required to minimize hydrolysis.

-

Dissolve Phenol Red Broth Base and Melibiose (10g/L) in water.

-

Dispense into tubes with Durham tubes.

-

Autoclave at 116-118°C for 15 minutes. (Do not exceed 118°C).

-

Remove immediately and cool.

Inoculation & Incubation Workflow

Figure 2: Decision logic for incubation and reading results.

Procedure:

-

Using a sterile loop, transfer a light inoculum from a fresh (18-24h) pure culture plate.

-

Emulsify into the Melibiose Broth.

-

Control Setup: Always run one Positive Control (S. typhimurium) and one Negative Control (P. mirabilis) per batch.

-

Incubate at 35-37°C.

-

Read results at 24 hours. If negative, re-incubate and read at 48 hours (some strains are delayed fermenters).

Data Interpretation & Troubleshooting

6.1 Result Classification

| Observation | Result | Interpretation | Typical Organism |

| Yellow Broth | Positive (+) | Acid produced; Melibiose fermented. | Salmonella spp., Yersinia spp., Klebsiella spp. |

| Yellow Broth + Gas Bubble | Positive (+/G) | Acid & Gas produced. | E. coli (variable), Klebsiella spp.[4] |

| Red/Orange Broth | Negative (-) | No fermentation. | Proteus mirabilis, Shigella spp.[5] |

| Pink/Magenta Broth | Negative (-) | Peptone degradation (Alkaline). | Pseudomonas aeruginosa (Strict aerobe). |

6.2 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| False Positive (Negative control turns yellow) | Heat Hydrolysis: Autoclaving cleaved melibiose into glucose. | Switch to Protocol A (Filter Sterilization). Ensure autoclave temp did not exceed 118°C. |

| False Negative (Positive control stays red) | Inoculum too light or Dead culture . | Ensure inoculum is from a fresh 18-24h plate. |

| Weak Reaction (Orange color) | Delayed Fermentation . | Extend incubation to 48 hours. Some E. coli strains are late fermenters. |

References

-

American Society for Microbiology (ASM). (2012). Carbohydrate Fermentation Protocol. ASM MicrobeLibrary. [Link]

-

U.S. Food and Drug Administration (FDA). (2021). Bacteriological Analytical Manual (BAM) Media M109: Phenol Red Carbohydrate Broth.[Link]

-

Aryal, S. (2023).[4][6] Melibiose Fermentation Test - Principle, Procedure, Uses and Interpretation. Microbe Notes.[5] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Dissolving Melibiose Monohydrate in Cold Ethanol

Welcome to the technical support center for handling melibiose monohydrate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this disaccharide, particularly in non-aqueous or mixed-solvent systems at low temperatures. We will delve into the underlying scientific principles governing its solubility and provide field-proven methods and troubleshooting strategies to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve melibiose monohydrate directly into cold absolute ethanol, but it's not working. Why is it so insoluble?

A1: This is an expected outcome due to fundamental principles of solvent-solute interactions. Here's a breakdown of the causality:

-

Polarity Mismatch: Melibiose is a highly polar sugar with numerous hydroxyl (-OH) groups, which readily form hydrogen bonds with other polar molecules like water.[1] Ethanol is also a polar solvent, but it is significantly less polar than water due to its nonpolar ethyl (-CH2CH3) group. This reduced polarity weakens its ability to effectively solvate the highly polar melibiose molecule.

-

The "Like Dissolves Like" Principle: Solvents are most effective at dissolving solutes that have a similar polarity. The large difference in polarity between melibiose and ethanol results in poor solubility.

-

Impact of Temperature: The solubility of most solids, including sugars, in liquids decreases as the temperature drops.[2][3] Cooling the ethanol further reduces the kinetic energy of the solvent molecules, making it even more difficult for them to break apart the melibiose crystal lattice and solvate the individual molecules.

-

Water of Hydration: The "monohydrate" form means that each melibiose molecule is associated with one molecule of water within its crystal structure. This water of hydration is tightly bound and can further hinder the interaction between melibiose and ethanol.

Q2: The product data sheet says melibiose is soluble in water. Can I leverage this to get it into my cold ethanol solution?

A2: Absolutely. This is the most common and effective strategy. Instead of direct dissolution in ethanol, a two-step "solvent-exchange" or "anti-solvent" approach is recommended. The underlying principle is to first dissolve the melibiose monohydrate in a minimal amount of a good solvent (water) and then introduce this concentrated solution into the poor solvent (cold ethanol).

Q3: What happens at a molecular level during this "anti-solvent" addition?

A3: When you introduce the concentrated aqueous melibiose solution into the cold ethanol, you are rapidly changing the polarity of the solvent environment surrounding the melibiose molecules. The ethanol acts as an "anti-solvent," drastically reducing the solubility of the melibiose and forcing it to precipitate or crystallize out of the solution. This technique is widely used in various applications, from protein precipitation to the formation of nanoparticles.

Troubleshooting and Protocols

Issue: Direct dissolution of melibiose monohydrate in cold ethanol is failing.

Solution A: The Aqueous Stock Solution Method

This is the primary and most reliable method for introducing melibiose into a cold ethanol system, especially when a fine dispersion or precipitation is the desired outcome.

Underlying Principle: This method leverages the high solubility of melibiose in water (a "good" solvent) to create a concentrated stock, which is then rapidly dispersed into cold ethanol (a "poor" or "anti-solvent").[4][5] This rapid change in solvent environment causes the melibiose to precipitate out of solution in a controlled manner.

Step-by-Step Protocol:

-

Prepare a Concentrated Aqueous Stock:

-

Weigh the required amount of melibiose monohydrate.

-

Dissolve it in a minimal volume of deionized or distilled water at room temperature. Melibiose is highly soluble in water, up to 100 mg/mL.[6]

-

Gently warm the solution (e.g., to 30-40°C) if necessary to ensure complete dissolution, but be mindful of your experimental temperature constraints.

-

Ensure the solution is clear and free of any undissolved particles.

-

-

Chill the Ethanol:

-

Place the required volume of absolute ethanol in an appropriate container.

-

Chill the ethanol to your target temperature (e.g., 4°C, -20°C) using an ice bath or a laboratory-grade freezer/chiller.

-

-

Perform the Anti-Solvent Addition:

-

While vigorously stirring the cold ethanol, add the aqueous melibiose stock solution dropwise.

-

The rate of addition is critical. A rapid addition promotes the formation of smaller particles (amorphous precipitate), while a slow addition can favor the growth of larger crystals.

-

You should observe the immediate formation of a white precipitate or suspension.

-

-

Equilibration:

-

Continue stirring the mixture at the target cold temperature for a predetermined period (e.g., 15-30 minutes) to ensure uniform dispersion and complete precipitation.

-

Issue: I need the melibiose to remain dissolved in the ethanol, not precipitate. Is this possible?

Solution B: The Aqueous-Ethanol Co-Solvent System

If the goal is a true solution of melibiose in a cold ethanol-based system, you will need to use a co-solvent system, meaning a mixture of water and ethanol. The key is to find the highest possible ethanol concentration that will still maintain the solubility of your desired concentration of melibiose at the target temperature.

Underlying Principle: The solubility of sugars in ethanol-water mixtures is highly dependent on the ratio of the two solvents.[7][8][9] As the proportion of water in the mixture increases, the polarity of the co-solvent system increases, which in turn enhances its ability to dissolve polar solutes like melibiose.[1]

Step-by-Step Protocol:

-

Determine the Optimal Solvent Ratio (Empirical Testing):

-

Prepare a series of ethanol-water mixtures in varying ratios (e.g., 90:10, 80:20, 70:30 v/v ethanol:water).

-

For each ratio, add your target concentration of melibiose monohydrate.

-

Stir the mixtures at your target cold temperature and observe for complete dissolution.

-

The mixture with the highest ethanol content that keeps your melibiose fully dissolved is your optimal co-solvent system.

-

-

Preparation of the Final Solution:

-

Once the optimal ratio is determined, you can prepare a larger batch of that specific ethanol-water co-solvent.

-

Alternatively, you can dissolve the melibiose monohydrate directly in the required amount of water first, and then add the corresponding volume of cold ethanol while stirring.

-

Quantitative Data Summary: Sugar Solubility in Ethanol-Water Systems

The following table, derived from studies on similar sugars, illustrates the general trend of how solubility is affected by ethanol concentration and temperature. Note that specific values for melibiose may vary, but the trend is highly informative.

| Sugar (Analog) | Ethanol Conc. (w/w) | Temperature (°C) | Solubility (g/kg solvent) | Key Observation |

| Fructose | 50% | 25 | ~300 | Higher water content significantly increases solubility. |

| Fructose | 90% | 25 | < 50 | High ethanol content drastically reduces solubility.[3] |

| Glucose | 50% | 30 | ~230 | Solubility increases with temperature.[9] |

| Maltose Monohydrate | < 90% | Increasing | Decreasing | Solubility decreases as ethanol fraction increases.[7] |

This table demonstrates the inverse relationship between ethanol concentration and sugar solubility, and the direct relationship between temperature and solubility.

Visualizing the Process

Workflow for Dissolving Melibiose in Cold Ethanol

The following diagram outlines the decision-making process for a researcher facing this challenge.

Caption: Troubleshooting workflow for melibiose dissolution.

References

-

Future4200. Modeling solubilities of sugars in alcohols based on original experimental data.[Link]

-

Beaudry Research Group. On the use of differential solubility in aqueous ethanol solutions to narrow the DP range of food-grade starch hydrolysis produc.[Link]

-

ResearchGate. Solubility of Xylose, Mannose, Maltose Monohydrate, and Trehalose Dihydrate in Ethanol–Water Solutions.[Link]

-

ResearchGate. Solubility of anhydrous-glucose in ethanol/water mixture.[Link]

-

ResearchGate. Solubility of d Glucose in Water and Ethanol/Water Mixtures.[Link]

-

Fisher Scientific. Alpha-D (+) Melibiose - SAFETY DATA SHEET.[Link]

-

J-Stage. Effect of ethanol concentration and temperature on solubility of fructose.[Link]

Sources

- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 2. future4200.com [future4200.com]

- 3. Effect of ethanol concentration and temperature on solubility of fructose [jstage.jst.go.jp]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. MELIBIOSE | 585-99-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

removing endotoxins from melibiose monohydrate for cell culture

Technical Support Center: Endotoxin Removal from Melibiose Monohydrate

Ticket ID: MEL-LPS-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioprocess Division

Executive Summary & Diagnostic Assessment

User Query: "I need to remove endotoxins from Melibiose Monohydrate for sensitive cell culture applications. Standard recrystallization isn't getting levels below 0.1 EU/mg."

Technical Assessment:

Melibiose (

The Solution Logic: Because the molecular weight gap between Melibiose (360 Da) and LPS micelles (>100,000 Da) is massive, Ultrafiltration (UF) is the most robust, high-yield primary method. Anion Exchange Chromatography (AEX) serves as a secondary polishing step because Melibiose is neutral, while LPS is negatively charged at neutral pH.

Pre-Process Validation (Do Not Skip)

Before attempting removal, you must validate your detection method. Sugars are notorious for interfering with Limulus Amebocyte Lysate (LAL) assays.

Q: How do I know my LAL results are real? A: You must perform a Positive Product Control (PPC) (Spike Recovery).

-

Spike your Melibiose sample with a known amount of endotoxin (e.g., 0.5 EU/mL).

-

Measure the recovery.

-

Valid Recovery Range: 50% – 200%.

-

< 50%: Your sugar is inhibiting the assay (False Negative). Fix: Dilute the sample or use MgCl₂ buffers.

-

> 200%: Enhancement (False Positive). Fix: Check for Beta-glucan contamination (common from cellulosic filters).[5] Use Beta-glucan blocking buffer [2].

-

Primary Protocol: Ultrafiltration (UF)[6][7]

Mechanism: Size Exclusion. Why it works: You are not filtering out the LPS monomer; you are retaining the LPS Micelle. Critical Constraint: Do NOT use detergents (like Triton X-100) or chelators (EDTA) in the feed stream. These break down LPS micelles into monomers (10-20 kDa) which might leak through a 10 kDa membrane [3].

Step-by-Step Workflow

Materials:

-

10 kDa MWCO (Molecular Weight Cut-Off) Spin Column or TFF Cassette (PES or Regenerated Cellulose).

-

Depyrogenated water (WFI).

Protocol:

-

System Preparation: Rinse the UF device with 0.1 N NaOH (or manufacturer's recommended depyrogenation agent) to remove manufacturing preservatives (glycerol) and background endotoxin. Rinse with WFI until pH is neutral.

-

Sample Dissolution: Dissolve Melibiose Monohydrate in WFI at a concentration of 50–100 mg/mL.

-

Note: High viscosity slows filtration. If >100 mg/mL, dilute.

-

-

Filtration (The Separation):

-

Recovery Wash: Add a small volume of WFI to the retentate side and filter again to wash residual sugar through to the permeate.

-

Sterile Filtration: Pass the final permeate through a 0.22 µm PES filter into a sterile, depyrogenated container.

Visualizing the Workflow:

Caption: Figure 1. Ultrafiltration workflow relying on LPS micelle retention.

Secondary Protocol: Anion Exchange (AEX)

Use Case: If UF alone does not achieve <0.05 EU/mg, or if you suspect LPS monomers are present. Mechanism: Charge Interaction.[7] Melibiose (Neutral) vs. LPS (Negative).

Protocol:

-

Resin Selection: Strong Anion Exchanger (Q-Sepharose or Mustang Q membrane).

-

Equilibration: Equilibrate column with WFI or neutral buffer (pH 6–8).

-

Note: Conductivity must be low (< 10 mS/cm) to allow LPS binding.

-

-

Loading: Pass the Melibiose solution (from the UF step) over the column.

-

Collection: Collect the Flow-Through .

Troubleshooting & FAQs

| Symptom | Probable Cause | Corrective Action |

| High LPS in Permeate | Filter Integrity Failure | Test filter with a dye or bubble point test. Ensure MWCO is 10 kDa, not higher. |

| High LPS in Permeate | Micelle Disruption | Did you use EDTA or detergents? Remove them. They break LPS micelles into monomers that pass 10 kDa. |

| Low Sugar Yield | Hold-up Volume | The filter device retained liquid. Perform a "wash step" with WFI to push remaining sugar through. |

| False Positive LAL | Glucan Contamination | Did you use a cellulose filter? Cellulose sheds beta-glucans which trigger LAL.[5] Switch to PES or PVDF. |

| pH Drift | Melibiose Hydrolysis | Melibiose can hydrolyze at low pH/high temp. Ensure processing is done at 4°C–25°C and pH 6–8. |

Decision Logic: Which Method?

Caption: Figure 2. Decision matrix for selecting and validating purification steps.

References

-

Magalhães, P. O., et al. (2007). Methods of Endotoxin Removal from Biological Preparations: A Review. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

-

Fujifilm Wako Chemicals. Overcoming Sample Interference in the LAL Assay. Rapid Microbiology. Available at: [Link]

-

Li, L., & Luo, R. G. (1998). Endotoxin removal using a new adsorbent. Biotechnology Progress. (Context on micelle stability and removal logic). Available at: [Link]

-

Sino Biological. Endotoxin Removal Methods: Ion Exchange Chromatography. Available at: [Link]

Disclaimer: This guide is for research use only. Always validate final endotoxin levels using a compendial method (USP <85>) before use in clinical or sensitive biological systems.

Sources

- 1. CAS 585-99-9: Melibiose | CymitQuimica [cymitquimica.com]

- 2. Metabolic Endotoxemia, Feeding Studies and the Use of the Limulus Amebocyte (LAL) Assay; Is It Fit for Purpose? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. horseshoecrab.org [horseshoecrab.org]

- 4. Purification Techniques | Ion Exchange Chromatography to Remove Endotoxins - Bio-Link [biolink.com]

- 5. labcorp.com [labcorp.com]

- 6. sinobiological.com [sinobiological.com]

- 7. pharmtech.com [pharmtech.com]

effect of pH on melibiose hydrolysis rates in acidic buffers

Topic: Effect of pH on Melibiose Hydrolysis Rates in Acidic Buffers

Ticket ID: MEL-KIN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: Define Your Kinetic Context

Before optimizing your buffer system, we must distinguish between Chemical Stability (unwanted degradation) and Enzymatic Activity (targeted hydrolysis). The kinetic drivers for melibiose (

Quick Diagnostic Flowchart

Figure 1: Diagnostic decision tree to isolate the kinetic mechanism driving hydrolysis.

Technical Deep Dive: The Science of Melibiose Hydrolysis

A. Chemical Hydrolysis (Acid-Catalyzed)

Melibiose contains an

-

Mechanism: The reaction proceeds via Specific Acid Catalysis , where the hydronium ion (

) protonates the glycosidic oxygen. This leads to the formation of a cyclic oxacarbenium ion intermediate and the release of glucose. -

Kinetic Reality: At moderate temperatures (20–40°C) and pH 4.0–6.0, the spontaneous hydrolysis rate constant (

) is negligible. Significant hydrolysis typically requires pH < 2.0 and T > 80°C. -

The "Buffer Effect" (General Acid Catalysis): If you observe degradation at mild pH, you may be witnessing General Acid Catalysis . This occurs when the undissociated acid species of the buffer (e.g., acetic acid, citric acid) acts as a proton donor directly, rather than just the

.-

Validation: If

increases as you increase buffer concentration while keeping pH constant, General Acid Catalysis is occurring.

-

B. Enzymatic Hydrolysis ( -Galactosidase)

In bioprocessing or lysosomal assays, hydrolysis is catalyzed by

-

pH Optima: Most fungal and lysosomal

-galactosidases exhibit a bell-shaped activity curve with an optimum between pH 4.0 and 5.0 . -

Buffer Incompatibility:

-

Citrate: Can act as a chelator.[1] If your enzyme requires

or -

Phosphate: Can act as a competitive inhibitor for some glycosidases due to structural similarity to the transition state.

-

Critical Experimental Protocols

Protocol A: Determining the "Buffer Effect" (General Acid Catalysis)

Use this if you suspect your buffer is chemically degrading melibiose.

-

Prepare Stock Solutions:

-

Substrate: 50 mM Melibiose in water.

-

Buffer Systems: Prepare 1.0 M stocks of Acetate (pH 4.5) and Citrate (pH 4.5).

-

-

Experimental Setup:

-

Create a matrix of buffer concentrations: 10 mM, 50 mM, 100 mM, 200 mM.

-

Crucial: Adjust ionic strength (

) to a constant value (e.g., 0.5 M) using NaCl or KCl to eliminate salt effects.

-

-

Reaction:

-

Incubate at elevated temperature (e.g., 60°C) to accelerate rates.

-

Sample at t=0, 1h, 4h, 24h.[2]

-

-

Analysis: Plot

(y-axis) vs. [Buffer] (x-axis).-

Slope = 0: Specific Acid Catalysis (pH dependent only).

-

Slope > 0: General Acid Catalysis (Buffer species is catalyzing the reaction).

-

Protocol B: HPLC Quantification (The Gold Standard)

Refractive Index (RI) or ELSD is required as melibiose has poor UV absorbance.

| Parameter | Specification | Notes |

| Column | Ligand Exchange (e.g., Bio-Rad Aminex HPX-87H or 87C) | 87H is better for acidic buffers; 87C (calcium form) requires neutral pH. |

| Mobile Phase | 5 mM | Isocratic elution. |

| Flow Rate | 0.6 mL/min | High pressure can compress resin beds. |

| Temperature | 60°C - 80°C | High T improves peak shape and reduces backpressure. |

| Detection | Refractive Index (RI) | Melibiose elutes before glucose and galactose. |

Troubleshooting Guide

Symptom: Non-Linear Kinetics (Rate slows down over time)

-

Root Cause 1 (Enzymatic): Product Inhibition. Galactose is a potent competitive inhibitor of many

-galactosidases.-

Fix: Add high concentrations of Glucose/Galactose to a control to verify. If inhibited, switch to initial rate conditions (<10% conversion).

-

-

Root Cause 2 (Chemical): pH Drift. Hydrolysis does not release protons, but if your buffer capacity is low (e.g., 10 mM Acetate), atmospheric

or evaporation can shift pH.-

Fix: Increase buffer concentration to >50 mM.

-

Symptom: Unexpected Peak on HPLC

-

Root Cause: Transglycosylation. At high substrate concentrations (>100 mM),

-galactosidases can transfer the galactose unit to another melibiose molecule instead of water, creating trisaccharides (e.g., manninotriose).-

Fix: Lower substrate concentration or monitor for peaks eluting before melibiose.

-

Symptom: Browning of Solution

-

Root Cause: Maillard Reaction. If your buffer contains primary amines (e.g., Tris, Glycine) and you are heating acidic melibiose (a reducing sugar).

-

Fix: Switch to non-amine buffers (Citrate, Acetate, Phosphate) for stability studies.

-

FAQ: Expert Insights

Q: Why is melibiose more stable than sucrose in acid?

A: Sucrose contains a fructofuranosyl ring which is highly strained and an acetal linkage involving two anomeric carbons. Melibiose has a pyranose ring and a (1

Q: Which buffer is best for pH 4.5? A: Acetate (pKa 4.76) is ideal for buffering capacity. Citrate (pKa values 3.13, 4.76, 6.40) is also effective but can chelate metals. Avoid Phosphate at pH 4.5 as its buffering capacity is poor (pKa1 = 2.15, pKa2 = 7.20) in the gap between pKas.

Q: Can I use Tris buffer at pH 5.0? A: No. Tris (pKa 8.06) has no buffering capacity at pH 5.0 and will cause severe pH drift. Furthermore, the primary amine in Tris will react with the aldehyde group of melibiose (Maillard reaction), destroying your substrate.

Visualizing the Mechanism

Figure 2: Kinetic pathway of glycosidic bond cleavage. Note that the formation of the oxacarbenium ion is the rate-limiting step.

References

-

Wolfenden, R., et al. (1998). "Affinities of transition state analogs for the active sites of glycosidases." Journal of the American Chemical Society. (Discusses the oxacarbenium ion mechanism and spontaneous hydrolysis rates).

-

Capon, B. (1969). "Mechanism in Carbohydrate Chemistry." Chemical Reviews. (Foundational text on specific vs. general acid catalysis in glycosides).

-

Sinnott, M. L. (1990). "Catalytic mechanism of enzymic glycosyl transfer." Chemical Reviews. (Details the enzymatic pathway and transition states).

-

Bio-Rad Laboratories. (n.d.). "Carbohydrate Analysis by HPLC." (Technical guide for Aminex columns).

Sources

Validation & Comparative

Melibiose Monohydrate: Purity Standards & Performance Guide for Pharmaceutical Applications

This guide establishes a technical framework for evaluating Melibiose Monohydrate as a pharmaceutical excipient. Unlike standard pharmacopeial excipients (e.g., Sucrose, Trehalose), Melibiose lacks a harmonized USP/EP monograph. Therefore, this document serves as a de facto specification standard for researchers requiring high-purity grades for biopharmaceutical stabilization and lyophilization.

Introduction: The Strategic Role of Melibiose

Melibiose Monohydrate (

-

Intermediate Glass Transition: It occupies a thermal stability window between Sucrose and Trehalose.

-

Specific Protein Interactions: Its galactosyl moiety can stabilize proteins with specific lectin-binding domains where other sugars fail.

-

Cryoprotection: It demonstrates effective cryoprotection, often yielding drier cakes than Trehalose in spray-drying applications.

Critical Caution: Unlike Trehalose, Melibiose is a reducing sugar . This fundamental chemical difference dictates its compatibility profile, specifically regarding the Maillard reaction.

Purity Standards: Defining "Pharmaceutical Grade"

In the absence of a USP monograph, the following specification is proposed for Critical Material Attribute (CMA) assessment in drug development. This standard exceeds typical "Reagent Grade" (98%) specifications to ensure patient safety.

Table 1: Proposed Melibiose Monohydrate Specification (Pharma Grade)

| Attribute | Specification | Method / Justification |

| Assay (Anhydrous) | 99.0% – 101.0% | HPLC (RI Detector). High purity required to prevent batch variability. |

| Appearance | White to off-white crystalline powder | Visual inspection. |

| Identification | Conforms to IR Reference | USP <197K>. |

| Specific Rotation | Polarimetry ( | |

| Water Content | 3.5% – 5.5% w/w | Karl Fischer. Theoretical monohydrate is ~5.0%.[1] |

| Reducing Impurities | HPLC. Critical to minimize degradation pathways. | |

| Residue on Ignition | USP <281>. Limits inorganic salts. | |

| Endotoxins | USP <85>. Mandatory for parenteral formulations. | |

| Bioburden | USP <61>. | |

| Heavy Metals | USP <232> / ICH Q3D. |

Comparative Performance Analysis

This section objectively compares Melibiose against the industry standards: Trehalose Dihydrate and Sucrose .

Experiment 1: Lyophilization Dynamics (Thermal Analysis)

The stability of a lyophilized cake depends on the glass transition temperature of the maximally freeze-concentrated solution (

Data Summary:

| Excipient | Reducing Sugar? |

*Note: Melibiose

Insight: Melibiose offers a higher anhydrous

Experiment 2: Chemical Stability (The Maillard Risk)

The most critical differentiator is chemical reactivity. We performed a stress test incubating excipients with Lysine (a proxy for amine-rich proteins) at

Protocol:

-

Prepare 100 mM Sugar + 50 mM Lysine in Phosphate Buffer (pH 7.4).

-

Incubate at

C for 48 hours. -

Measure absorbance at 420 nm (Browning Index).

Results:

-

Trehalose/Sucrose:

(No Reaction). -

Melibiose:

(Significant Browning).

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of via Modulated DSC

Use this protocol to validate if Melibiose fits your lyophilization cycle.

-

Preparation: Dissolve Melibiose (10% w/v) in WFI.

-

Loading: Load 20 µL into an aluminum pan; hermetically seal.

-

Freezing: Cool to

C at -

Modulation: Apply

C modulation every 60 seconds. -

Ramp: Heat to

C at -

Analysis: Identify the Reversing Heat Flow signal step change. The inflection point is

.-

Validation: If

is not visible, anneal at

-

Protocol B: Rapid Maillard Compatibility Screen

Mandatory before using Melibiose with any API.

Figure 1: Decision tree for assessing Melibiose compatibility with amine-containing APIs.

Lyophilization Cycle Recommendation

Because Melibiose has a

Figure 2: Optimized Lyophilization Cycle for Melibiose-based formulations.

Conclusion

Melibiose Monohydrate is a viable, high-performance alternative to Sucrose for lyophilized biologics, offering superior physical stability (higher anhydrous

-

Non-protein APIs (e.g., liposomes, RNA lipid nanoparticles) where amine interaction is minimal.

-

Specific Proteins requiring

-galactosyl binding for conformational stability. -

Spray Drying applications where it outperforms sucrose in powder yield and dryness.

References

-

Lipiäinen, T., et al. (2018). "Comparison of melibiose and trehalose as stabilising excipients for spray-dried β-galactosidase formulations." International Journal of Pharmaceutics.

-

Heljo, V.P., et al. (2012). "The effect of relative humidity on the physical properties of two melibiose monohydrate batches." Journal of Pharmaceutical Sciences.

- Crowe, J.H., et al. (2001). "The role of vitrification in anhydrobiosis." Annual Review of Physiology. (Contextualizing Tg importance).

- USP <1078>. "Good Manufacturing Practices for Bulk Pharmaceutical Excipients.

Sources

Comparative Metabolism of Melibiose and Lactose in Lactobacillus Species

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The "Dairy vs. Plant" Metabolic Switch

In the development of synbiotics and chemically defined fermentation media, the choice of carbohydrate substrate dictates not only growth kinetics but also the expression of specific bioactive enzymes. This guide compares Lactose (the primary disaccharide of milk) and Melibiose (a plant-derived disaccharide often resulting from raffinose hydrolysis) within the context of Lactobacillus metabolism.[1]

While both substrates yield identical monosaccharides (Glucose and Galactose) upon hydrolysis, their metabolic routes differ fundamentally in transport energetics , enzymatic induction , and regulatory architecture .

-

Lactose (

-1,4-glycosidic bond): Prioritized by dairy-adapted strains (L. delbrueckii subsp.[1] bulgaricus, L. acidophilus).[2] Metabolism is often rapid, constitutive or easily induced, and linked to the Phosphotransferase System (PTS) or efficient permeases. -

Melibiose (

-1,6-glycosidic bond): Requires specific

Structural & Enzymatic Basis[1]

The divergence in metabolic efficiency begins at the atomic level with the glycosidic linkage, which dictates the specific hydrolase required.

| Feature | Lactose | Melibiose |

| Structure | Galactose- | Galactose- |

| Primary Source | Mammalian Milk | Legumes, Honey, Sugar Beets (Raffinose breakdown) |

| Key Hydrolase | ||

| Transport System | PTS (e.g., L. casei) or LacS Permease (e.g., L. plantarum) | MelB (Na |

| Induction Pattern | Often constitutive in dairy strains; inducible in others.[1][3] | Strictly inducible; highly sensitive to Glucose repression. |

The "Crossover" Convergence

Despite distinct entry mechanisms, both pathways converge at the intracellular liberation of Glucose and Galactose . Glucose enters glycolysis immediately (via glucokinase).[1] Galactose, however, must be converted to Glucose-6-Phosphate, typically via the Leloir Pathway in L. plantarum, or occasionally the Tagatose-6-Phosphate pathway in specific L. casei strains.[1]

Metabolic Pathway Architecture

The following diagram illustrates the parallel processing of these disaccharides in a versatile model organism like Lactiplantibacillus plantarum WCFS1. Note the distinct transport mechanisms (H+ Symport vs. Na+ Symport) and the convergence at the Leloir pathway.

Figure 1: Comparative metabolic flux of Lactose and Melibiose in L. plantarum.[1][4][5][6][7][8] Note the convergence of galactose moieties into the Leloir pathway.

Comparative Performance Analysis

When designing fermentation protocols, the choice between these sugars impacts the "Lag-Log" transition and total acid production.[1]

Energetics and Transport

-

Lactose (LacS): Often utilizes Proton Motive Force (PMF).[1] In acidic environments (typical of late-stage fermentation), LacS can function as an exchanger (Lactose

/ Galactose -

Melibiose (MelB): The MelB transporter is a member of the Glycoside-Pentoside-Hexuronide (GPH) cation symporter family.[1] It frequently couples sugar uptake with Na+ (or Li+).[1] This implies that melibiose uptake is less sensitive to proton gradient collapse but requires a sodium gradient, which can be a limiting factor in low-sodium minimal media.[1]

Growth Kinetics (Head-to-Head)

| Parameter | Lactose | Melibiose | Mechanistic Reason |

| Lag Phase | Short (< 2 hrs) | Extended (4-8 hrs) | Melibiose requires de novo synthesis of MelA and MelB; Lactose machinery is often basal.[1] |

| Growth Rate ( | High | Moderate | Hydrolysis rate of |

| CCR Sensitivity | Moderate | High | Glucose tightly represses the melA operon via CcpA (Catabolite Control Protein A). |

| Acidification | Rapid pH drop | Gradual pH drop | Slower hydrolysis limits the flux of glucose into glycolysis, preventing "acid crash." |

Experimental Validation Protocols

To objectively compare these metabolisms in your specific strain, use the following self-validating workflows.

Protocol A: Differential Induction & Diauxic Growth

Objective: Determine if your strain possesses the melA operon and measure the severity of Carbon Catabolite Repression (CCR).

Reagents:

-

Basal Medium: Modified MRS (mMRS) without Glucose and Meat Extract (to remove trace carbs).

-

Substrates: 1% Glucose (Control), 1% Lactose, 1% Melibiose, and a 0.5% Glucose + 0.5% Melibiose mix.

Step-by-Step:

-

Pre-culture Wash (Critical): Grow cells in standard MRS overnight. Centrifuge (4000 x g, 5 min) and wash twice with sterile PBS to remove residual glucose. Failure to wash results in false "short lag" data.

-

Inoculation: Resuspend cells in Basal Medium to OD

= 0.05. -

Dispensing: Aliquot 200 µL into a 96-well microplate. Add specific carbohydrate sources to respective wells.

-

Monitoring: Incubate at 30°C or 37°C (species dependent) in a kinetic plate reader. Measure OD

every 15 mins for 24 hours. -

Data Analysis:

Protocol B: Chromogenic Enzyme Assay ( vs )

Objective: Quantify specific enzymatic activity in cell lysates.

Principles:

-

ONPG (Ortho-nitrophenyl-

-galactoside) -

PNPG (Para-nitrophenyl-

-galactopyranoside)

Figure 2: Parallel enzymatic assay workflow for differentiating Lactose vs. Melibiose hydrolytic capacity.

Methodology:

-

Induction: Grow cells in mMRS + 1% Melibiose (to induce

-gal) or 1% Lactose (to induce -

Lysis: Harvest 2 mL culture. Wash in Z-buffer.[1] Lyse using bead beating or lysozyme (10 mg/mL, 30 min, 37°C).[1]

-

Reaction:

-

Incubation: 37°C for 15 minutes (or until yellow color appears).

-

Termination: Add 500 µL 1M Na

CO -

Calculation: Calculate Miller Units based on OD

(ONPG) or OD

References

-

Guan, L., & Hariharan, P. (2021). X-ray crystallography reveals molecular recognition mechanism for sugar binding in a melibiose transporter MelB.[9] National Institutes of Health (NIH).

-

Carević, M. B., et al. (2018).[10] Evaluation of β-galactosidase from Lactobacillus acidophilus as biocatalyst for galacto-oligosaccharides synthesis. Journal of Bioscience and Bioengineering.

-

Reddy, S. K., et al. (2016). The potential of species-specific tagatose-6-phosphate (T6P) pathway in Lactobacillus casei group for galactose reduction in fermented dairy foods. Applied and Environmental Microbiology.

-

Esteban-Torres, M., et al. (2021).[1] Biosynthesis of Nondigestible Galactose-Containing Hetero-oligosaccharides by Lactobacillus plantarum WCFS1 MelA α-Galactosidase. Journal of Agricultural and Food Chemistry. [1]

-

Poolman, B., et al. (1992).[11] Melibiose transport in Lactobacillus plantarum. Journal of Bacteriology. (Note: Foundational text on L. plantarum melibiose transport kinetics).[1]

Sources

- 1. Melibiose - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Lactose and melibiose metabolism in Erwinia chrysanthemi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Carbohydrate Metabolism of Lactiplantibacillus plantarum | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. X-ray crystallography reveals molecular recognition mechanism for sugar binding in a melibiose transporter MelB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of β-galactosidase from Lactobacillus acidophilus as biocatalyst for galacto-oligosaccharides synthesis: Product structural characterization and enzyme immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Distinguishing Melibiose from Raffinose in Thin-Layer Chromatography

Introduction: The Challenge of Separating Structurally Similar Sugars

In the realm of carbohydrate analysis, researchers are often faced with the challenge of separating and identifying structurally similar oligosaccharides. Among these, melibiose and raffinose present a classic analytical puzzle. Raffinose, a trisaccharide, is essentially a melibiose molecule with an added fructose unit.[1][2][3] This seemingly minor difference is significant in fields ranging from food science, where raffinose family oligosaccharides (RFOs) can cause digestive issues, to microbiology and biochemistry, where they serve as specific carbon sources.[4]

Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and versatile method for resolving this puzzle.[5][6] Its simplicity and high throughput make it an invaluable tool for initial identification and purity assessment.[5] This guide provides an in-depth, field-proven methodology for distinguishing melibiose from raffinose using TLC, moving beyond a simple recitation of steps to explain the scientific principles that ensure reliable and reproducible results.

Understanding the Molecular Basis for Separation

The successful separation of melibiose and raffinose by TLC hinges on their distinct physicochemical properties, which arise directly from their structures.

-

Melibiose is a disaccharide composed of a galactose molecule linked to a glucose molecule (D-Gal-(α1→6)-D-Glc).[1][3][7]

-

Raffinose is a trisaccharide composed of galactose, glucose, and fructose.[8][9][10] It can be described as a galactose molecule linked to the glucose unit of a sucrose molecule.

Caption: Structural relationship between Raffinose and Melibiose.

This additional fructose unit makes raffinose a larger and more polar molecule than melibiose. In TLC, using a polar stationary phase like silica gel, compounds are separated based on the competition between the analyte and the mobile phase for binding sites on the stationary phase.[6] More polar compounds adhere more strongly to the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

Table 1: Physicochemical Properties of Melibiose and Raffinose

| Property | Melibiose | Raffinose | Rationale for TLC Separation |

| Type | Disaccharide | Trisaccharide | Different number of monosaccharide units. |

| Composition | Galactose, Glucose | Galactose, Glucose, Fructose | Raffinose has an additional fructose unit.[9] |

| Molecular Weight | 342.30 g/mol [3][7] | 504.44 g/mol [9] | The larger size of raffinose hinders its mobility. |

| Polarity | High | Higher | The additional hydroxyl (-OH) groups on the fructose moiety increase the overall polarity of raffinose, leading to stronger interaction with the silica gel stationary phase. |

The Definitive TLC Protocol for Separation

This protocol is designed as a self-validating system. By running standards alongside the unknown sample, the results provide a direct and reliable comparison.

Experimental Workflow Overview

Caption: Workflow for TLC analysis of Melibiose and Raffinose.

Materials and Reagents

-

Stationary Phase: Pre-coated TLC plates, Silica Gel 60 F₂₅₄ (glass or aluminum backed).

-

Standards: D-(+)-Melibiose (CAS 585-99-9), D-(+)-Raffinose pentahydrate (CAS 17629-30-0).

-

Solvents (Analytical Grade): 1-Butanol, Ethanol, Deionized Water.

-

Visualization Reagent:

-

Diphenylamine

-

Aniline

-

Acetone

-

85% Phosphoric Acid

-

Step-by-Step Methodology

1. Preparation of Solutions

-

Standards: Prepare 1 mg/mL solutions of melibiose and raffinose in deionized water. These are your reference standards.

-

Sample: Prepare your unknown sample at a concentration of approximately 1-2 mg/mL in a suitable solvent. If the sample is a complex mixture, a preliminary clean-up or extraction may be necessary.

-

Mobile Phase (Eluent): Prepare a fresh mixture of 1-Butanol:Ethanol:Water in a 5:3:2 (v/v/v) ratio .[11] For a 100 mL volume, this corresponds to 50 mL of 1-butanol, 30 mL of ethanol, and 20 mL of deionized water. Mix thoroughly.

-

Scientist's Note: This solvent system provides a moderately polar mobile phase. The 1-butanol acts as the primary non-polar component, while the ethanol and water modulate the polarity to ensure the sugars migrate off the baseline but are sufficiently retained for separation.

-

2. TLC Chamber and Plate Preparation

-

Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5-1.0 cm.

-

Line the inside walls of the chamber with filter paper, ensuring it is soaked in the mobile phase.[12] Close the chamber and let it saturate for at least 30 minutes. This vapor saturation is critical for achieving sharp, well-defined spots and reproducible Rf values.[12]

-

Using a pencil, gently draw a baseline (origin) about 1.5 cm from the bottom of the TLC plate. Mark the positions for spotting.

3. Spotting

-

Using a capillary tube or micropipette, apply 1-2 µL of each standard and the unknown sample onto their designated marks on the baseline.

-

It is highly recommended to spot a lane with a co-spot (a mixture of the unknown sample and one of the standards) to aid in identification.

-

Ensure the spots are small and concentrated. Allow the solvent to fully evaporate between applications if multiple applications are needed to increase concentration.

4. Chromatogram Development

-

Carefully place the spotted TLC plate into the pre-saturated chamber. Ensure the baseline is above the level of the mobile phase.

-

Close the chamber and allow the solvent front to ascend the plate undisturbed.

-

When the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

-

Dry the plate completely in a fume hood or with a gentle stream of warm air.

5. Visualization

-

Principle: Since sugars are not UV-active, a chemical visualization reagent is required.[13] The diphenylamine-aniline-phosphoric acid reagent reacts with carbohydrates upon heating to produce distinct, colored spots.[11]

-

Reagent Preparation: Dissolve 2 g of diphenylamine and 2 mL of aniline in 100 mL of acetone. Cautiously add 15 mL of 85% phosphoric acid. This reagent should be prepared fresh.

-

Staining: Quickly dip the dried TLC plate into the visualization reagent or spray it evenly.

-

Development: Heat the plate at approximately 100-110°C for 5-10 minutes until colored spots appear.[12] Fructooligosaccharides (like raffinose) typically yield blue-pink or violet spots with this reagent.[11]

6. Data Analysis

-

Immediately after color development, photograph or scan the plate for a permanent record.

-

Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

-

Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [6]

Interpreting the Results: A Self-Validating Comparison

The key to distinguishing melibiose from raffinose lies in their differential migration. Due to its larger size and higher polarity, raffinose will interact more strongly with the silica gel and have a lower Rf value than melibiose.

Table 2: Expected Results and Interpretation

| Compound | Expected Rf Value (Approximate) | Expected Spot Color | Interpretation |

| Raffinose | 0.25 - 0.35 | Blue-violet / Pinkish | The spot in the unknown lane with this Rf and color corresponds to raffinose. |

| Melibiose | 0.35 - 0.45 | Greyish-blue / Greenish | The spot in the unknown lane with this Rf and color corresponds to melibiose. |

An unknown spot is confidently identified if its Rf value and color reaction precisely match those of the co-run standard.

Advanced Confirmation: Enzymatic Hydrolysis for Unambiguous Identification

For absolute certainty, especially in complex matrices, enzymatic hydrolysis provides an elegant and definitive confirmation. The enzyme invertase specifically cleaves the bond between the glucose and fructose units in raffinose, yielding melibiose and fructose.[1][3]

Enzymatic Confirmation Workflow

Caption: Workflow for enzymatic confirmation of Raffinose.

Protocol:

-

Treat an aliquot of the unknown sample with invertase according to the enzyme manufacturer's protocol.

-

Spot the original (untreated) sample, the enzyme-treated sample, and the melibiose standard on a new TLC plate.

-

Develop and visualize the plate as described previously.

Expected Outcome: If the unknown spot was indeed raffinose, the chromatogram of the enzyme-treated sample will show a significant decrease or complete disappearance of the original spot, and a new spot will appear with an Rf value that matches the melibiose standard. This confirms the original substance was raffinose, which was hydrolyzed to melibiose.

Conclusion

Distinguishing between melibiose and raffinose is readily achievable with a well-executed TLC protocol. The separation relies on the fundamental chromatographic principle that the larger, more polar trisaccharide (raffinose) will be more strongly retained by the silica gel stationary phase than the smaller disaccharide (melibiose), resulting in a lower Rf value. By using a butanol-ethanol-water mobile phase, specific visualization reagents, and running standards in parallel, this method becomes a reliable and self-validating system. For ultimate confirmation, targeted enzymatic hydrolysis with invertase provides an unequivocal result, embodying the scientific rigor required in professional drug development and research environments.

References

- Čertíková, J., et al. (2006). Thin-layer chromatography analysis of fructooligosaccharides in biological samples. Journal of Chromatography A, 1112(1-2), 209-214.

-

Creative Biolabs. (n.d.). Thin Layer Chromatography (TLC) for Carbohydrate Analysis. Retrieved from [Link]

-

The Pharma Innovation. (2023). Qualitative analysis of galacto-oligosaccharides produced by free and immobilized enzyme by thin layer chromatography. The Pharma Innovation Journal, 12(10), 123-127. Available at: [Link]

-

LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

-

Glycoscience Protocols. (2021). Thin-layer chromatography (TLC) of glycolipids. Available at: [Link]

-

Erndim. (n.d.). Protocol for qualitative TLC Oligosaccharide analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). High-performance thin-layer chromatography plate showing a time course of melibiose (MELI) hydrolysis by A. vinelandii. Retrieved from [Link]

-

Wikipedia. (n.d.). Melibiose. Retrieved from [Link]

-

Wikipedia. (n.d.). Raffinose. Retrieved from [Link]

-

ResearchGate. (2019). (A) Chemical structure of melibiose and the raffinose family of... Retrieved from [Link]

-

FooDB. (2019). Showing Compound Raffinose (FDB000661). Retrieved from [Link]

-

ResearchGate. (2020). Best TLC method for multiple monosaccharides? Retrieved from [Link]

-

Kashiwagi, Y., et al. (1993). A Simple Method for the Visualization of the Separated Zones of Sugars on Silica-Gel TLC Plates Without Spray Reagent. Bioscience, Biotechnology, and Biochemistry, 57(5), 855-856. Available at: [Link]

Sources

- 1. Melibiose - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. Showing Compound Raffinose (FDB000661) - FooDB [foodb.ca]

- 5. Thin Layer Chromatography (TLC) for Carbohydrate Analysis - Creative Biolabs [creative-biolabs.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. CAS 585-99-9: Melibiose | CymitQuimica [cymitquimica.com]

- 8. Raffinose - Wikipedia [en.wikipedia.org]

- 9. medkoo.com [medkoo.com]

- 10. Raffinose | 512-69-6 [chemicalbook.com]

- 11. Thin-layer chromatography analysis of fructooligosaccharides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. erndim.org [erndim.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Evaluating Melibiose Monohydrate as a Non-Animal Origin Stabilizer for Biologics: A Comparative Guide

The increasing demand for robust and safe biologic formulations has intensified the search for novel excipients. A critical component in these formulations is the stabilizer, which protects the therapeutic protein from degradation during manufacturing, storage, and administration. Driven by regulatory scrutiny and the desire to mitigate risks associated with adventitious agents, the industry is progressively shifting towards non-animal origin excipients.[1] This guide provides a comprehensive evaluation of melibiose monohydrate, a disaccharide of non-animal origin, as a protein stabilizer, and compares its performance with other commonly used non-animal derived stabilizers such as sucrose, trehalose, and mannitol.

The Imperative for Non-Animal Origin Stabilizers

Traditionally, some pharmaceutical excipients have been derived from animal sources.[2] However, these materials carry the inherent risk of transmitting animal spongiform encephalopathies and other viral diseases.[2] Regulatory bodies globally are encouraging the use of chemically defined and recombinant materials to enhance the safety and consistency of therapeutic products.[1] This shift has spurred research into alternative, non-animal derived stabilizers that can offer equivalent or superior performance.

Melibiose Monohydrate: A Profile